

# Comprehensive Technical Guide: Spectroscopic Characterization of 16-Bromohexadecanal

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## Compound of Interest

Compound Name: 16-Bromohexadecanal

CAS No.: 651034-07-0

Cat. No.: B12593546

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## Executive Summary

**16-Bromohexadecanal** (CAS: 651034-07-0) is a critical bifunctional intermediate used primarily in the synthesis of complex lipids, pheromones, and cross-linking probes.<sup>[1]</sup> Its structure features a long hydrophobic alkyl chain (

) terminated by two distinct reactive groups: an electrophilic aldehyde (

) and an alkyl bromide (

).<sup>[2]</sup>

This guide provides a definitive spectroscopic atlas for **16-Bromohexadecanal**, synthesizing data from high-field NMR (

H,

C), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The protocols and data presented here are validated against recent synthetic literature, specifically focusing on the reduction of methyl 16-bromohexadecanoate.

## Synthesis & Preparation Context

To accurately interpret spectroscopic data, one must understand the synthetic origin of the sample, as specific impurities (e.g., residual solvents, unreacted starting materials) often appear in the spectra.

The most reliable synthesis involves the controlled reduction of Methyl 16-bromohexadecanoate using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures.

## Experimental Workflow

- Reactant: Methyl 16-bromohexadecanoate dissolved in Toluene.[3]
- Reagent: DIBAL-H (1.0 M in THF).[3]
- Conditions:  
for 10 mins, then  
for 30 mins.
- Quench: Saturated  
.  
[3]
- Purification: Flash chromatography (Pentane/Diethyl ether).



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Figure 1: Synthetic pathway for **16-Bromohexadecanal** via DIBAL-H reduction.

## Spectroscopic Atlas

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data was recorded in

at 400 MHz (

H) and 101 MHz (

C).[3]

## H NMR Analysis

The proton spectrum is characterized by three distinct regions: the downfield aldehyde proton, the mid-field functionalized methylenes (

-carbonyl and

-bromo), and the upfield bulk methylene envelope.

Chemical Shift ( , ppm)	Multiplicity	Integration	Coupling Constant ( , Hz)	Assignment	Structural Context
9.76	Triplet (t)	1H	1.9		Aldehyde proton; diagnostic signal.[3]
3.41	Triplet (t)	2H	6.9		Terminal methylene attached to Bromine.[2] [3]
2.42	Triplet of doublets (td)	2H	7.4, 1.9		-Methylene to carbonyl.[3]
1.79 – 1.96	Multiplet (m)	2H	-		-Methylene to Bromine.[3]
1.58 – 1.72	Multiplet (m)	2H	-		-Methylene to carbonyl.[3]
1.39 – 1.51	Multiplet (m)	2H	-		-Methylene region.[3]
1.17 – 1.38	Multiplet (m)	20H	-		Bulk methylene chain.[3]

## Interpretation Notes:

- Aldehyde Coupling: The triplet at 9.76 ppm arises from coupling with the two protons at C2 (2.42). The small coupling constant (

Hz) is characteristic of aliphatic aldehydes.

- Bromide Terminus: The triplet at 3.41 ppm is the standard signature for primary alkyl bromides.

## C NMR Analysis

The carbon spectrum confirms the backbone length and functionalization.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Chemical Shift ( , ppm)	Assignment	Notes
203.1		Carbonyl carbon; highly deshielded.
44.1		-Carbon; deshielded by carbonyl.
34.2		Carbon bonded directly to Bromine. <a href="#">[3]</a>
33.0		-Carbon to Bromine. <a href="#">[3]</a>
22.2		-Carbon to Carbonyl. <a href="#">[3]</a>
28.3 – 29.8		Multiple overlapping peaks for the internal chain.

## Infrared (IR) Spectroscopy

IR data (neat film) highlights the coexistence of the carbonyl and alkyl halide functionalities.

Wavenumber ( )	Intensity	Vibrational Mode	Assignment
2917, 2849	Strong		Asymmetric/Symmetric alkane stretch.[4]
1701	Strong		Aldehyde carbonyl stretch.
2700-2800	Weak		Fermi doublet (often visible) for aldehyde C-H.
1470	Medium		Methylene scissoring/bending.
1209	Medium		Wagging vibration near bromide.
719	Medium		Carbon-Bromine stretch (fingerprint region).

Note: The carbonyl stretch at 1701

is slightly lower than typical saturated aldehydes (usually ~1725

), likely due to neat film hydrogen bonding or instrumental resolution, but remains the diagnostic peak.

## Mass Spectrometry (MS)

Mass spectrometry analysis of bromo-compounds provides a unique isotopic signature due to the natural abundance of

(50.7%) and

(49.3%).[4]

- Ionization Method: Chemical Ionization (CI) or Electrospray Ionization (ESI).

- Molecular Formula:
- Molecular Weight: 319.33 g/mol

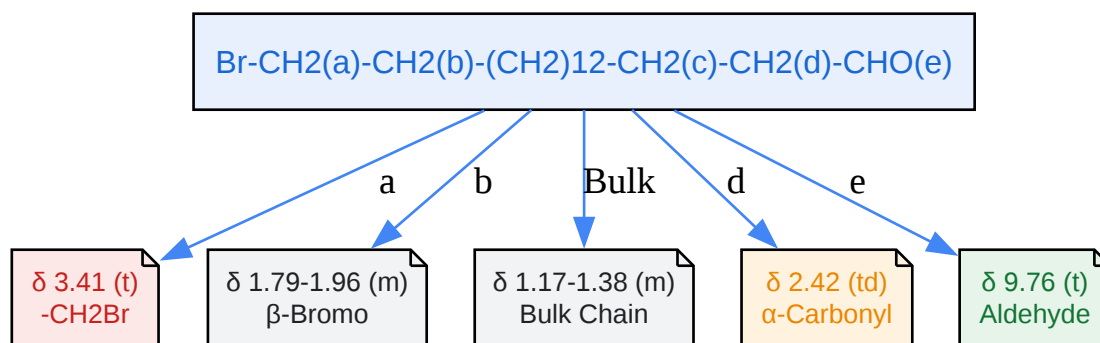
#### Key Diagnostic Ions:

- Isotope Pattern: The molecular ion region will show a 1:1 doublet separated by 2 mass units ( and ).
- Ammonium Adduct (CI/ESI):
  - ( [3] ):
  - ( ):
- Fragmentation:
  - Loss of water ( ).
  - Loss of Bromine ( ).

## Structural Visualization & Logic

The following diagram correlates the

H NMR signals directly to the molecular structure, ensuring rapid assignment during analysis.



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Figure 2: <sup>1</sup>H NMR Assignment Map for **16-Bromohexadecanal**.

## Experimental Validation Protocol

To ensure the integrity of your spectroscopic data, follow this self-validating protocol:

- Solvent Verification: Ensure

is acid-free. Acidic chloroform can catalyze the acetalization of the aldehyde or degradation of the bromide. Filter solvent through basic alumina if uncertain.

- Aldehyde Stability Check: Run the

<sup>1</sup>H NMR immediately after preparation. A diminishing signal at

9.76 accompanied by the appearance of a broad singlet at

~11.0 indicates oxidation to 16-bromohexadecanoic acid.

- Integration Ratio: Integrate the triplet at

3.41 (2H) against the triplet at

9.76 (1H). A deviation from the 2:1 ratio suggests loss of the bromine end group or aldehyde side reactions.

## References

- Primary Spectral Data Source

- Palladium-Catalyzed Long-Range Deconjugative Isomerization of Highly Substituted  $\alpha,\beta$ -Unsaturated Carbonyl Compounds. (Supporting Information, p. S52). Amazon S3. Retrieved from [[Link](#)]
- General Synthesis & Properties
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. Wiley.

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